molecular formula C16H21N3O3S2 B12202540 N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12202540
M. Wt: 367.5 g/mol
InChI Key: NRAQPVLRBZSCKI-UHFFFAOYSA-N
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Description

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a thiazole ring

Properties

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C16H21N3O3S2/c1-4-15(20)17-16-19(12-7-5-11(6-8-12)18(2)3)13-9-24(21,22)10-14(13)23-16/h5-8,13-14H,4,9-10H2,1-3H3

InChI Key

NRAQPVLRBZSCKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the dimethylamino group. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with a thioamide under acidic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide
  • N-[(2E)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Uniqueness

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its photophysical properties also make it distinct from other similar compounds, providing unique applications in fluorescence and sensing technologies.

Biological Activity

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, along with detailed research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Dimethylamino group
  • Phenyl ring
  • Thiazole ring

This unique configuration contributes to its diverse chemical properties and biological activities. The molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S, with a molecular weight of approximately 367.5 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer effects. In vitro studies reveal that it can inhibit the proliferation of cancer cells. For example:

  • Breast Cancer Cells (MDA-MB-231) : The compound demonstrated a complete disturbance of colony growth at concentrations of 1 and 2 μM.
  • Pancreatic Cancer Cells (Panc-1) : It significantly affected colony formation and reduced cell viability, especially at higher concentrations.

Table 1: Summary of Anticancer Activity

Cell LineConcentration (μM)Effect on Colony Growth
MDA-MB-2311Complete inhibition
MDA-MB-2312Complete inhibition
Panc-11Significant reduction
Panc-12Strong effect

The mechanism through which this compound exerts its biological effects is not fully understood but is believed to involve interactions with specific biological targets such as enzymes or receptors. These interactions may modulate various biochemical pathways critical to cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the compound's biological activity:

  • Study on Anticancer Effects : A recent study highlighted the effectiveness of the compound in inhibiting the growth of both breast and pancreatic cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to greater cell death.
  • Structure-Activity Relationship (SAR) : Investigations into structural analogs of the compound revealed that modifications to the dimethylamino group significantly influenced its anticancer activity. Compounds with electron-withdrawing groups showed enhanced efficacy compared to their counterparts.

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